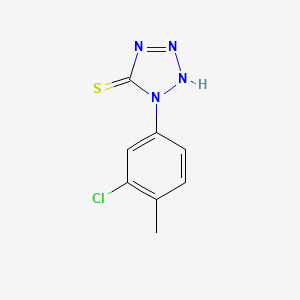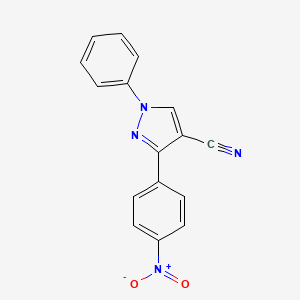
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized through a number of methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been reported to exhibit toxicity towards certain cell lines. However, it has also been reported to have low toxicity towards normal cells. It has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species. This compound has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol in lab experiments is its potential for use as a corrosion inhibitor. This compound has also been studied for its potential use as a ligand in the synthesis of metal complexes. However, one of the limitations of using this compound is its toxicity towards certain cell lines.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol. One direction is to further investigate its potential applications as an antimicrobial, antifungal, and antitumor agent. Another direction is to study its potential use as a corrosion inhibitor in various industries. In addition, further research can be conducted to understand its mechanism of action and its effects on enzymes and cells. Finally, the synthesis of new derivatives of 1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be explored for their potential applications in various fields.
Synthesemethoden
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol can be synthesized through a number of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methylphenyl isothiocyanate with sodium azide in the presence of a catalyst. This method has been reported to yield a high purity product. Other methods include the reaction of 3-chloro-4-methylphenyl hydrazine with carbon disulfide and sodium azide, and the reaction of 3-chloro-4-methylphenyl isocyanate with hydrazine hydrate and sodium azide.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methylphenyl)-1H-tetrazole-5-thiol has been studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor. In addition, this compound has been used as a ligand in the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-5-2-3-6(4-7(5)9)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXFSLNSJXHONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)N=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazole-5-thiol, 1-(3-chloro-4-methylphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)


![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
